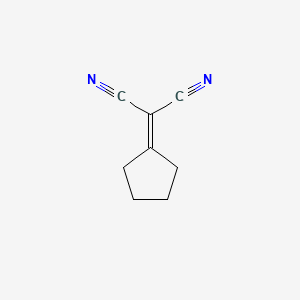

Cyclopentylidenemalononitrile

Overview

Description

Cyclopentylidenemalononitrile is a chemical compound with the molecular weight of 132.16 . It is a liquid at room temperature .

Synthesis Analysis

Cyclopentylidenemalononitrile can be synthesized from cyclopentanone and malononitrile . The reaction is catalyzed by piperidine or sodium acetate, resulting in a cyclopentylidenemalononitrile dimer . Another synthesis method involves the reaction of cyclopentylidenemalononitrile with formaline and carbon disulfide .

Molecular Structure Analysis

The molecular structure of Cyclopentylidenemalononitrile consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . The alkylation of cyclopentylidenemalononitrile with phenacyl bromide in DMF in the presence of aqueous KOH at 20°C leads to 2,2-bis(2-oxo-2-phenylethyl)malononitrile .

Chemical Reactions Analysis

Cyclopentylidenemalononitrile undergoes a complex reaction with aromatic aldehydes, leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the cyclopentylidenemalononitrile dimer with aldehydes .

Physical And Chemical Properties Analysis

Cyclopentylidenemalononitrile is a liquid at room temperature . Its physical and chemical properties are influenced by its molecular structure, which consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .

Scientific Research Applications

Nanocrystal Research

Cyclopentylidenemalononitrile has potential applications in the field of nanocrystals . Nanocrystals are a significant area of research due to their unique properties and potential applications. The compound could be used in the synthesis, property investigation, and application development of nanocrystals .

Single-Atom Catalysts

The compound could be used in the research of single-atom catalysts . Single-atom catalysts have been widely used in various catalytic reactions due to their strong activity and high selectivity . The compound could be used to explore the application of single-atom catalysts and elucidate their reaction mechanism .

Gewald Reaction

Cyclopentylidenemalononitrile has been used in the Gewald reaction . The Gewald reaction is an organic reaction that allows obtaining 2-aminothiophenes from ketones, substrates with an active methylene group (such as malonodinitrile), and sulfur . The compound has shown to provide high ketone conversion and selectivity towards the desired 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carbonitrile .

Two-Dimensional Transition Metal Dichalcogenides

The compound could be used in the synthesis, properties, and potential applications of two-dimensional transition metal dichalcogenides . These materials have attracted a lot of attention due to their unusual electrical, optical, and mechanical properties . They have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .

Liquid Chromatography

Cyclopentylidenemalononitrile can be analyzed by reverse phase (RP) High-Performance Liquid Chromatography (HPLC) method . This method uses a mobile phase containing an acetonitrile (MeCN), water, and phosphoric acid . This application is significant in the field of analytical chemistry for the separation, identification, and quantification of each component in a mixture .

Mechanism of Action

Mode of Action

The mode of action of Cyclopentylidenemalononitrile involves a series of complex reactions. It is suggested that the Cyclopentylidenemalononitrile dimers undergo an electrocyclic ring opening leading to conjugated triene systems . These species are very reactive intermediates and may react with aldehydes in the next step .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of conjugated triene systems, which are reactive intermediates .

Result of Action

The result of Cyclopentylidenemalononitrile’s action is the formation of complex compounds. For instance, instead of the Knoevenagel condensation of Cyclopentylidenemalononitrile with aromatic aldehydes, a complex reaction takes place leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the Cyclopentylidenemalononitrile dimer with aldehydes .

properties

IUPAC Name |

2-cyclopentylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-8(6-10)7-3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAPBKWCUJTRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205164 | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5660-83-3 | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unusual about the reaction of Cyclopentylidenemalononitrile with aromatic aldehydes?

A1: Instead of a typical Knoevenagel condensation, Cyclopentylidenemalononitrile undergoes a complex reaction with aromatic aldehydes, yielding 5,7-dicyano-1-arylidene-4-arylindanes. [] This unexpected outcome suggests a multi-step mechanism involving the formation of reactive intermediates. Interestingly, similar results were observed in reactions using the dimer of Cyclopentylidenemalononitrile. []

Q2: What is the proposed mechanism for this unusual reaction?

A2: Research suggests that the dimer of Cyclopentylidenemalononitrile undergoes an electrocyclic ring opening, leading to the formation of highly reactive conjugated triene systems. [] These intermediates then react with aromatic aldehydes, ultimately forming the observed 5,7-dicyano-1-arylidene-4-arylindanes.

Q3: Does the reaction of Cyclopentylidenemalononitrile always lead to complex products?

A3: Not necessarily. While reactions with aromatic aldehydes yield complex products, Cyclopentanone reacts with Malononitrile to form the Cyclopentylidenemalononitrile dimer, specifically 5-aminospiro-[2,6,7,7a-tetrahydroindene-7,1′-cyclopentane]-4,6,6-tricarbonitrile. [] This difference highlights the importance of reaction conditions and specific reactants in determining the final product outcome.

Q4: What is significant about the o-Aminonitriles produced in these reactions?

A4: The o-Aminonitriles synthesized in the reaction of Cyclopentylidenemalononitrile with aromatic aldehydes exhibit a notable property: strong fluorescence in a variety of solvents. [] This characteristic makes them potentially valuable in applications requiring fluorescent probes or markers.

Q5: Are there any structural studies available to support the proposed mechanisms and product formation?

A5: Yes, X-ray crystallography has been employed to confirm the structures of products formed in reactions involving Cyclopentylidenemalononitrile and similar compounds. [] This technique provides crucial evidence for understanding the reaction pathways and the final structures of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)